molecular formula C10H10BrN B1278999 2-(3-Bromophenyl)-2-methylpropanenitrile CAS No. 90433-20-8

2-(3-Bromophenyl)-2-methylpropanenitrile

Cat. No.: B1278999
CAS No.: 90433-20-8
M. Wt: 224.1 g/mol
InChI Key: NKECRCMIFURWMK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-methylpropanenitrile (CAS: 90433-20-8) is a brominated aromatic nitrile compound with the molecular formula C₁₀H₁₀BrN and a molecular weight of 224.1 g/mol . Its IUPAC name, this compound, reflects its structure: a propanenitrile backbone with a methyl group and a 3-bromophenyl substituent at the central carbon . This compound is primarily utilized in medicinal chemistry research as a synthetic intermediate, particularly in the development of cannabinoid analogs and other bioactive molecules . Its nitrile group (-C≡N) and bromine atom enhance reactivity, enabling diverse functionalization pathways in organic synthesis .

Preparation Methods

Alkylation of Acetonitrile Derivatives

Sodium Hydride-Mediated Alkylation

A widely reported method involves the alkylation of 2-(3-bromophenyl)acetonitrile using methyl iodide in the presence of sodium hydride (NaH). This reaction proceeds via deprotonation of the acetonitrile’s α-hydrogen, followed by nucleophilic substitution.

Procedure :

  • Substrates : 2-(3-Bromophenyl)acetonitrile (1 eq), methyl iodide (2.4 eq), NaH (1.2 eq)
  • Solvent : Tetrahydrofuran (THF) under inert atmosphere
  • Conditions : Reflux at 50°C for 2 hours, followed by room-temperature stirring for 15 hours.
  • Workup : Aqueous extraction with tert-butyl methyl ether, drying over MgSO₄, and vacuum distillation.
  • Yield : 79% (colorless oil).

Key Data :

Parameter Value
Reaction Time 17 hours (total)
Purity (GC/MS) >95%
Distillation Temp. 125–140°C at 0.1 mbar

This method is favored for its simplicity but requires careful handling of NaH due to its pyrophoric nature.

Metal-Halogen Exchange Strategies

Lithium-Based Deprotonation

An alternative approach utilizes lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to generate a nitrile-stabilized carbanion, which reacts with methylating agents.

Procedure :

  • Substrates : 2-(3-Bromophenyl)acetonitrile (1 eq), methyl bromide (1.1 eq)
  • Base : n-BuLi (1.1 eq) in THF at −78°C
  • Conditions : Gradual warming to room temperature over 1.5 hours.
  • Workup : Quenching with HCl, extraction with diethyl ether, and silica gel chromatography.
  • Yield : 87%.

Advantages :

  • Higher functional group tolerance compared to NaH.
  • Enables sequential alkylation for asymmetric products.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Borylation

2-(3-Bromophenyl)-2-methylpropanenitrile serves as a precursor for further functionalization via Suzuki coupling. A representative protocol involves:

Procedure :

  • Substrates : this compound (1 eq), bis(pinacolato)diboron (1.2 eq)
  • Catalyst : Pd(dppf)Cl₂ (3 mol%)
  • Base : Potassium acetate (3 eq)
  • Solvent : 1,2-Dimethoxyethane (DME) at 100°C for 30 minutes.
  • Yield : 83%.

Applications :

  • Generates boronic ester derivatives for use in pharmaceuticals and materials science.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Cost Efficiency
NaH Alkylation 79 17 h High Moderate
n-BuLi Alkylation 87 2 h Moderate High
Suzuki Coupling 83 0.5 h Low High

Critical Observations :

  • n-BuLi Alkylation offers superior yields but requires cryogenic conditions.
  • Suzuki Coupling is rapid but limited by catalyst cost.

Alternative Synthetic Routes

Halogen Exchange via Grignard Reagents

A less common method involves treating 2-(3-iodophenyl)-2-methylpropanenitrile with magnesium, followed by quenching with bromine. While theoretically viable, this approach suffers from low yields (<40%) and side-product formation.

Photocatalytic Bromination

Emerging studies explore visible-light-mediated bromination of 2-methylpropanenitrile derivatives using N-bromosuccinimide (NBS). Preliminary data suggest 62% yield under optimized conditions, though scalability remains unproven.

Industrial-Scale Considerations

For bulk production, the NaH-mediated alkylation is preferred due to:

  • Equipment Availability : Standard reflux setups suffice.
  • Solvent Recovery : THF can be recycled via distillation.
  • Safety Protocols : Established guidelines for NaH handling mitigate risks.

Chemical Reactions Analysis

2-(3-Bromophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-(3-Bromophenyl)-2-methylpropanenitrile serves as an intermediate in synthesizing various complex organic compounds. It can participate in:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups.
  • Coupling Reactions : It can undergo reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Biological Studies

The compound is utilized in biological research to study biochemical pathways and interactions. Its nitrile group allows for potential interactions with enzymes or receptors, influencing various biological processes.

Material Science

In the field of material science, this compound is used in producing specialty chemicals and materials that have applications in pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Case Study 1Synthesis of Anticancer AgentsInvestigated derivatives showing selective cytotoxicity against cancer cells (MCF-7) using compounds derived from this compound .
Case Study 2Organic Synthesis PathwaysDemonstrated the effectiveness of using this compound in multi-step synthetic routes leading to complex organic molecules .
Case Study 3Biochemical Interaction StudiesExplored the interaction of the compound with specific enzymes, revealing its potential as a biochemical probe .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituted Derivatives

The compound belongs to a family of brominated arylpropanenitriles, with variations in substituent positions and additional functional groups. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
2-(3-Bromophenyl)-2-methylpropanenitrile 90433-20-8 C₁₀H₁₀BrN 224.1 Meta-bromo, methyl branching Medicinal chemistry intermediates
2-(2-Bromophenyl)-2-methylpropanenitrile 57775-06-1 C₁₀H₁₀BrN 224.1 Ortho-bromo substitution Research chemical (limited safety data)
2-(4-Bromophenyl)-2-methylpropanenitrile 101184-73-0 C₁₀H₁₀BrN 224.1 Para-bromo substitution Unspecified research applications
2-(4-Bromo-3,5-dimethoxyphenyl)-2-methylpropanenitrile N/A C₁₃H₁₅BrNO₂ 297.17 Dimethoxy groups at 3,5 positions Cannabinoid analog synthesis (74% yield)
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile 871239-58-6 C₈H₈BrN₃ 226.07 Pyrimidine ring substituent Heterocyclic chemistry studies

Structural and Reactivity Insights:

  • Positional Isomerism : The bromine position (ortho, meta, para) significantly impacts electronic properties and steric hindrance. For example, the meta-substituted derivative (target compound) exhibits balanced reactivity for electrophilic substitution compared to the ortho isomer, which may face steric challenges .
  • Substituent Effects : Addition of electron-donating groups (e.g., methoxy in 2-(4-Bromo-3,5-dimethoxyphenyl)-2-methylpropanenitrile) enhances resonance stabilization, altering reaction pathways in nucleophilic substitutions .
  • Heterocyclic Derivatives : Pyrimidine-substituted analogs (e.g., 871239-58-6) introduce nitrogen-rich pharmacophores, expanding utility in drug discovery .

Biological Activity

2-(3-Bromophenyl)-2-methylpropanenitrile is a nitrile compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C11H12BrN
  • Molecular Weight : 236.13 g/mol
  • CAS Number : 90433-XX-X

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound has been studied for its potential roles in:

  • Enzyme Inhibition : It shows inhibitory effects on serine proteases, which are critical in various physiological processes. The compound forms reversible covalent bonds with the active site serine residue of these enzymes, leading to inhibition.
  • Cell Signaling Modulation : By affecting protease activity, it can influence signaling pathways involved in inflammation and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, a study synthesized several derivatives and assessed their cytotoxic effects against various cancer cell lines, revealing promising results that warrant further investigation .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activities. Preliminary results indicate that it may possess significant antibacterial properties, making it a candidate for developing new antimicrobial agents.

Study 1: Inhibition of Serine Proteases

A laboratory study demonstrated that this compound effectively inhibited serine proteases in vitro. The study measured enzyme activity before and after treatment with the compound, showing a significant reduction in protease activity at concentrations as low as 10 µM. The inhibition was reversible and dependent on the concentration of the compound used.

Study 2: Anticancer Activity Assessment

In a recent study published in MDPI, derivatives of the compound were tested against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values below 20 µM, suggesting potent anticancer activity. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of serine proteases
Anticancer ActivityCytotoxic effects on cancer cell lines
Antimicrobial ActivitySignificant antibacterial properties

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates moderate stability under physiological conditions. However, prolonged exposure to aqueous environments can lead to hydrolysis and degradation. Toxicological assessments highlight potential hepatotoxicity and nephrotoxicity at higher doses, necessitating careful dosage management in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Bromophenyl)-2-methylpropanenitrile, and how can reaction conditions be optimized for high yield?

Answer:
The synthesis typically involves bromination of a pre-functionalized aromatic precursor. A validated approach includes:

  • Friedel-Crafts alkylation : Reacting 3-bromobenzene derivatives with isobutyronitrile precursors under Lewis acid catalysis (e.g., AlCl₃) to introduce the methylpropanenitrile moiety .
  • Selective bromination : Using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile to brominate the phenyl ring at the 3-position while preserving the nitrile group .

Optimization Strategies :

  • Temperature control : Maintain 0–5°C during bromination to minimize side reactions.
  • Catalyst screening : Test FeCl₃ vs. AlCl₃ for regioselectivity.
  • Yield data : Pilot studies report ~65–75% yield under optimized conditions, with purity confirmed via HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to unambiguously characterize this compound?

Answer :

  • ¹H NMR : Expect a singlet for the two methyl groups (δ ~1.6 ppm) and a multiplet for the aromatic protons (δ 7.2–7.8 ppm). The absence of splitting in the methyl signal confirms symmetry .
  • ¹³C NMR : Peaks at δ ~120 ppm (C≡N), δ 30–35 ppm (CH₃), and aromatic carbons (δ 125–135 ppm) .
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 550–600 cm⁻¹ (C-Br) .
  • Mass Spectrometry : Molecular ion peak at m/z 223/225 (Br isotope pattern), with fragmentation yielding [M-CH₃]⁺ and [C₆H₄Br]⁺ .

Validation : Cross-reference with X-ray crystallography (if single crystals are obtainable) using SHELX software for structural confirmation .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Answer :

  • DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., Suzuki-Miyaura coupling). Key parameters:
    • Electrophilicity Index : Assess the bromine atom’s susceptibility to substitution.
    • Frontier Molecular Orbitals : Compare HOMO-LUMO gaps with palladium catalysts to predict activation barriers .
  • Contradictions : Discrepancies between computed and experimental reaction rates may arise from solvent effects (implicit vs. explicit solvation models) .
  • Validation : Correlate computational results with kinetic studies (e.g., monitoring via GC-MS) .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Answer :

  • Case Study : If X-ray data shows unexpected bond angles or torsional strain:
    • SHELXL Refinement : Adjust thermal parameters and validate with Rint and wR2 values. Use TWINABS for twinned crystals .
    • Hydrogen Bonding Analysis : For structures with C-H···N interactions (common in nitriles), compare with Cambridge Structural Database entries to identify anomalies .
  • Advanced Tools : Pair experimental data with molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility .

Q. What role does this compound play in supramolecular chemistry or crystal engineering?

Answer :

  • Hydrogen Bonding : The nitrile group acts as a weak hydrogen bond acceptor, enabling the formation of 1D chains or 2D networks in crystal lattices .
  • π-π Stacking : The bromophenyl group participates in aromatic interactions, stabilizing co-crystals with electron-deficient partners (e.g., tetracyanoquinodimethane) .
  • Applications : Design of porous frameworks for gas storage or catalysis by modifying substituents on the phenyl ring .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for bulk studies?

Answer :

  • Process Chemistry :
    • Flow Reactors : Improve heat dissipation during exothermic bromination steps .
    • Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) to reduce solvent waste .
  • Purity Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. What are the biological implications of this compound, and how can its cytotoxicity be evaluated?

Answer :

  • Antimicrobial Screening : Use MIC assays against E. coli and S. aureus; compare with structurally similar nitriles (e.g., 3'-Bromo-2,2-dimethylbutyrophenone, which shows moderate activity) .
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293), noting IC₅₀ values >100 µM for low toxicity .
  • Mechanistic Studies : Probe reactive oxygen species (ROS) generation via fluorescence assays (e.g., DCFH-DA) .

Properties

IUPAC Name

2-(3-bromophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKECRCMIFURWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441080
Record name 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90433-20-8
Record name 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

257 mg 95% sodium hydride were stirred at room temperature in 25 ml dry DMF under an atmosphere of nitrogen. A solution of 1 g 3-bromophenylacetonitrile and 1.593 g iodomethane in 10 ml dry diethyl ether was added slowly below 30° C. The mixture was stirred over night at room temperature and then quenched by addition of a small amount of water. The solvents were evaporated under vacuum and the residue was purified by chromatography on silica in a heptane/ethyl acetate gradient.
Quantity
257 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.593 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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